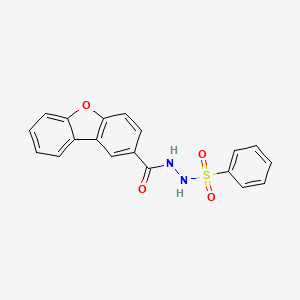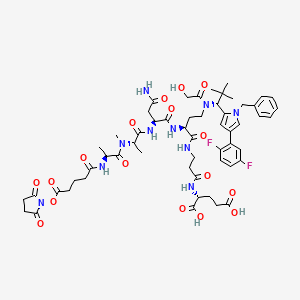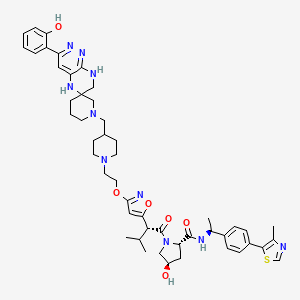
PROTAC SMARCA2 degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SMARCA2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SMARCA2 degrader-1 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反应分析
Types of Reactions
PROTAC SMARCA2 degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The addition of ubiquitin molecules to SMARCA2, marking it for degradation by the proteasome.
Proteasomal Degradation: The breakdown of ubiquitinated SMARCA2 by the proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ligase to the target protein.
Proteasome Inhibitors: Used in experimental settings to study the degradation process by inhibiting the proteasome.
Major Products Formed
The major product formed from the degradation of SMARCA2 is a series of small peptides and amino acids resulting from proteasomal activity .
科学研究应用
PROTAC SMARCA2 degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers
Gene Expression Studies: By degrading SMARCA2, researchers can investigate its role in chromatin remodeling and gene expression regulation.
Drug Development: It serves as a model for developing other PROTACs targeting different proteins involved in various diseases.
作用机制
PROTAC SMARCA2 degrader-1 exerts its effects by inducing the degradation of SMARCA2 through the ubiquitin-proteasome pathway. The compound binds to SMARCA2 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome . The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression .
相似化合物的比较
Similar Compounds
PROTAC SMARCA2 degrader-2: Another PROTAC targeting SMARCA2 with similar mechanisms but different ligands.
ACBI1: A potent PROTAC that degrades both SMARCA2 and SMARCA4.
DT2216: A VHL-recruiting PROTAC currently in clinical trials.
Uniqueness
PROTAC SMARCA2 degrader-1 is unique due to its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations . Its ability to selectively degrade SMARCA2 without affecting SMARCA4 provides a therapeutic advantage by minimizing off-target effects .
属性
分子式 |
C49H62N10O6S |
|---|---|
分子量 |
919.1 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1 |
InChI 键 |
NKQRBRMWJGNDDP-VTHQTLKFSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






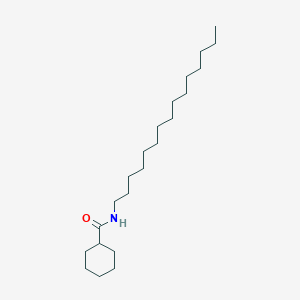
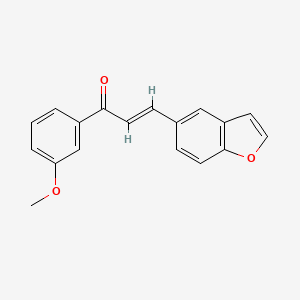
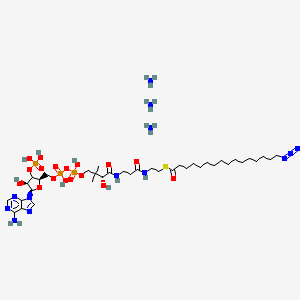
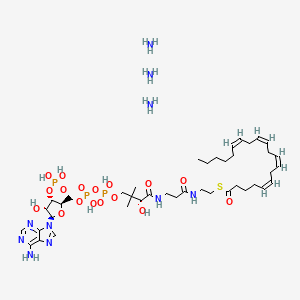


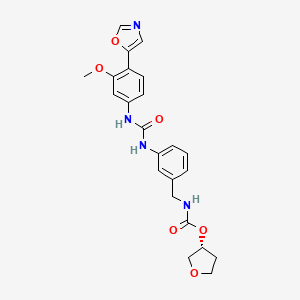
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
